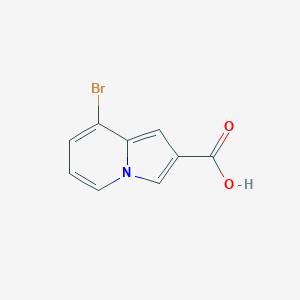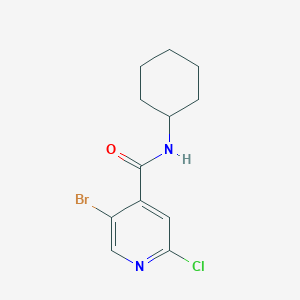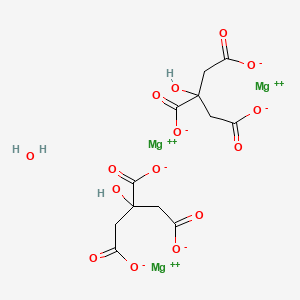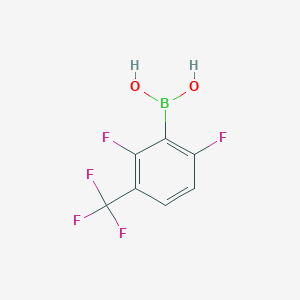
2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is an organic compound with the chemical formula C8H5BF6O2. It is a boronic acid derivative characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is widely used in organic synthesis and medicinal chemistry due to its unique reactivity and stability .
Wirkmechanismus
Target of Action
The primary target of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium (II) complex forms a new bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in which this compound is involved . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds, including biologically active molecules .
Pharmacokinetics
Its use in organic synthesis suggests that its bioavailability would be influenced by factors such as its stability, solubility, and reactivity .
Result of Action
The action of this compound in the SM coupling reaction results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including polymers, organic semiconductors, and biologically active molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the compound’s reactivity . Furthermore, the compound is generally considered environmentally benign, contributing to the broad application of SM coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid typically involves the following steps:
Hydroboration: The initial step involves the hydroboration of a suitable precursor, such as 2,6-difluorobenzene, using borane reagents.
Oxidation: The hydroborated intermediate is then oxidized to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Heck Reactions: The compound can participate in Heck reactions, where it reacts with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: This reaction involves the formation of carbon-nitrogen bonds by coupling the boronic acid with amines.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in these reactions.
Solvents: Organic solvents like toluene, THF, and DMF are typically used.
Conditions: Reactions are usually carried out under inert atmosphere (nitrogen or argon) and at elevated temperatures.
Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, and amines, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the additional fluorine atoms, making it less reactive in certain conditions.
2,6-Bis(trifluoromethyl)benzeneboronic acid: Contains two trifluoromethyl groups, which can lead to different reactivity and applications.
Uniqueness: 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
[2,6-difluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSHMZBKZYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
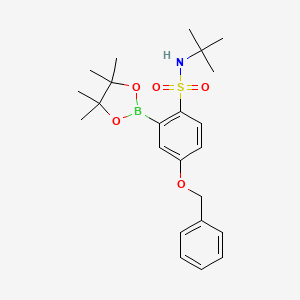
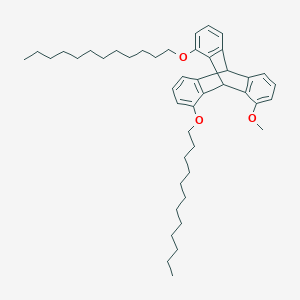
![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(2R,3S)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B6309048.png)
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride](/img/structure/B6309060.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
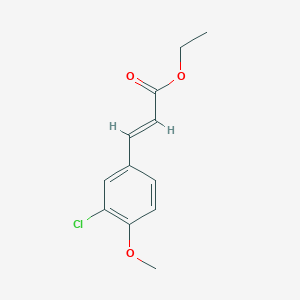
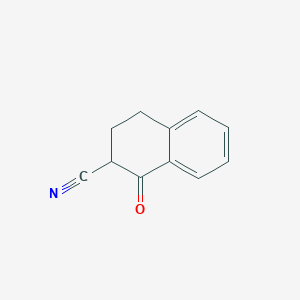
![7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B6309091.png)
